molecular formula C11H16N2O B8308849 (S)-2-amino-N-benzyl-N-methylpropanamide

(S)-2-amino-N-benzyl-N-methylpropanamide

Cat. No.: B8308849
M. Wt: 192.26 g/mol
InChI Key: JCXUSDZGHZDNSY-VIFPVBQESA-N
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Description

(S)-2-Amino-N-benzyl-N-methylpropanamide is a chiral propanamide derivative characterized by an (S)-configured amino group at the C2 position, a benzyl group, and a methyl group attached to the amide nitrogen.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(2S)-2-amino-N-benzyl-N-methylpropanamide

InChI

InChI=1S/C11H16N2O/c1-9(12)11(14)13(2)8-10-6-4-3-5-7-10/h3-7,9H,8,12H2,1-2H3/t9-/m0/s1

InChI Key

JCXUSDZGHZDNSY-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1=CC=CC=C1)N

Canonical SMILES

CC(C(=O)N(C)CC1=CC=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Key Features :

  • Core Structure : Propanamide backbone with N-benzyl and N-methyl substituents.
  • Molecular Formula : Inferred from analogs (e.g., C₁₁H₁₅N₂O for unsubstituted benzyl derivative).

This compound belongs to a broader class of N-substituted propanamides, which are frequently explored in medicinal chemistry for their pharmacokinetic properties and binding affinities to biological targets .

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

The benzyl group’s substitution pattern significantly influences physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:

Compound Name Substituent on Benzyl Molecular Formula Molecular Weight (g/mol) CAS Number Key Notes
(S)-2-Amino-N-(2-fluorobenzyl)-N-methylpropanamide 2-Fluoro C₁₁H₁₅FN₂O 222.25 1219957-26-2 Enhanced polarity due to fluorine; Parchem product .
(S)-2-Amino-N-(4-methylbenzyl)-N-methylpropanamide 4-Methyl C₁₂H₁₈N₂O 206.28 1543401-60-0 Increased lipophilicity; Parchem product .
(S)-2-Amino-N-(3-nitrobenzyl)-N-methylpropanamide 3-Nitro C₁₁H₁₅N₃O₃ 237.25 1307482-37-6 Electron-withdrawing nitro group may affect reactivity .
(S)-2-Amino-N-(2,3-dichlorobenzyl)-N-methylpropanamide 2,3-Dichloro C₁₁H₁₄Cl₂N₂O 261.15 1308968-69-5 Higher molecular weight; potential halogen bonding .

Key Observations :

  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Increase stability but may reduce solubility in polar solvents .

Variations in N-Substituents

Replacing the benzyl group with other substituents alters steric and electronic profiles:

Compound Name N-Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Notes
(S)-2-Amino-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide 2-Cyclooctylethyl C₂₃H₃₄N₃O 379.54 N/A Bulky substituent; may hinder target binding .
(S)-2-Amino-N-phenethylpropanamide Phenethyl C₁₁H₁₆N₂O 192.26 N/A Increased aromaticity; used in peptide mimetics .
(S)-2-Amino-N,N-dimethylpropanamide N,N-Dimethyl C₅H₁₂N₂O 116.16 78608-72-7 Simplified structure; lower steric hindrance .

Key Observations :

  • Aliphatic vs. Aromatic Substituents : Aliphatic groups (e.g., cycloheptylethyl) increase flexibility, while aromatic groups (e.g., phenethyl) enhance π-π interactions .
  • Steric Effects : Bulky substituents (e.g., cyclooctylethyl) may reduce enzymatic degradation but limit bioavailability .

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